2,5-Diaminohexanedioic acid

Vue d'ensemble

Description

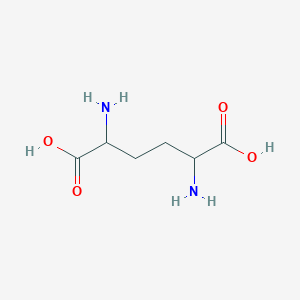

2,5-Diaminohexanedioic acid, also known as 2,5-diaminoadipic acid, is an organic compound with the molecular formula C6H12N2O4. It is a derivative of hexanedioic acid, where two amino groups are substituted at the 2nd and 5th positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Diaminohexanedioic acid can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with ammonia under specific conditions to introduce the amino groups at the desired positions. Another method includes the catalytic hydrogenation of 2,5-dinitrohexanedioic acid, which results in the reduction of nitro groups to amino groups .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using specialized catalysts and controlled reaction environments to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Diaminohexanedioic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be further reduced to form hexanedioic acid.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of hexanedioic acid.

Substitution: Formation of acylated or sulfonylated derivatives.

Applications De Recherche Scientifique

Introduction to 2,5-Diaminohexanedioic Acid

This compound, also known as aminoadipic acid, is a dicarboxylic acid with the chemical formula . It is an important compound in various scientific and industrial applications, particularly in the synthesis of polymers and pharmaceuticals. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Polymer Synthesis

One of the primary applications of this compound is in the production of nylon 6,6 . It acts as a monomer when reacted with hexamethylene diamine, leading to the formation of nylon fibers used in textiles and engineering plastics. Approximately 60% of the global production of adipic acid (which includes derivatives like this compound) is utilized for this purpose .

Pharmaceutical Formulations

This compound has been incorporated into controlled-release formulations for drugs. Its ability to modulate pH levels makes it suitable for creating matrix tablets that provide a pH-independent release profile for both weakly basic and weakly acidic drugs . This property enhances drug bioavailability and therapeutic efficacy.

Biochemical Research

In biochemical studies, this compound serves as a precursor for the synthesis of various amino acids and peptides. Its role in metabolic pathways can be significant for understanding certain diseases and developing therapeutic agents.

Case Study 1: Nylon Production

A detailed examination of nylon production highlights the significance of this compound as a key intermediate. In a study conducted by K.C. Hwang and A. Sagadevan , the researchers explored innovative methods to synthesize nylon using ozone and UV light to oxidize KA oil into hexanedioic acid, demonstrating an environmentally friendly approach to polymer synthesis .

Case Study 2: Controlled Drug Release

In pharmaceutical research, a case study focused on the incorporation of this compound into controlled-release tablets was conducted at Harvard Medical School . The study illustrated how varying concentrations of the acid affected the release rates of hydrophilic drugs, providing insights into optimizing drug formulations for better patient outcomes .

Case Study 3: Environmental Applications

Research has also been conducted on the use of this compound as an additive in biodegradable plastics. A project at Stanford University demonstrated that incorporating this compound into polyesters improved biodegradability without compromising mechanical properties, highlighting its potential role in sustainable materials science .

Mécanisme D'action

The mechanism of action of 2,5-diaminohexanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate metabolic pathways by acting as a substrate or inhibitor for certain enzymes .

Comparaison Avec Des Composés Similaires

2,6-Diaminohexanedioic acid: Similar structure but with amino groups at the 2nd and 6th positions.

2,4-Diaminohexanedioic acid: Amino groups at the 2nd and 4th positions.

2,5-Diaminopentanedioic acid: Shorter carbon chain with amino groups at the 2nd and 5th positions.

Uniqueness: 2,5-Diaminohexanedioic acid is unique due to its specific positioning of amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .

Activité Biologique

2,5-Diaminohexanedioic acid, also known as DHDA, is a dicarboxylic acid with significant biological implications. This compound, with the molecular formula , is structurally characterized by two amino groups and two carboxylic acid groups. Its biological activity has been explored in various contexts, including its potential therapeutic applications and metabolic pathways.

- Molecular Weight : 176.17 g/mol

- Density : 1.41 g/cm³

- Boiling Point : 416.4 °C

- CAS Number : 1069-33-6

Enzyme Inhibition

Recent studies have highlighted the role of this compound as an enzyme inhibitor. For instance, it shows micromolar enzyme inhibitory activity against the enzyme Trypanosoma brucei FolD, which is crucial for the growth of this parasitic organism. The compound exhibited an IC50 value of 2.2 μM against TbFolD and an IC50 of 49 μM against T. brucei, indicating its potential as an antiparasitic agent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of microbial metabolism and has been associated with various inborn errors of metabolism such as:

- Carnitine-acylcarnitine translocase deficiency

- Medium-chain acyl-CoA dehydrogenase deficiency

These associations suggest that DHDA may play a role in fatty acid metabolism and energy production within cells .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, high doses (5000 mg/kg) resulted in adverse effects such as reduced appetite and activity, salivation, and ocular discharge, while lower doses (1000 mg/kg) were identified as the No Observed Adverse Effect Level (NOAEL) .

Summary of Toxicological Findings

| Endpoint | Dose (mg/kg) | Observations |

|---|---|---|

| NOAEL | 1000 | No significant adverse effects observed |

| High Dose Effects | 5000 | Reduced appetite, activity; salivation; ocular discharge |

Case Studies

Several case studies have investigated the biological activity of this compound:

- Antiparasitic Activity : A study demonstrated that compounds similar to DHDA could inhibit T. brucei growth effectively while being less toxic to mammalian cells. This selectivity highlights the potential for developing targeted therapies for parasitic infections .

- Metabolic Disorders : Research has shown that variations in the metabolism of dicarboxylic acids like DHDA can lead to metabolic disorders. Understanding these pathways can help develop therapeutic strategies for conditions linked to deficiencies in fatty acid oxidation .

Propriétés

IUPAC Name |

2,5-diaminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNKMGPJWOMQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325428 | |

| Record name | 2,5-diaminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-33-6 | |

| Record name | NSC506572 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-diaminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.